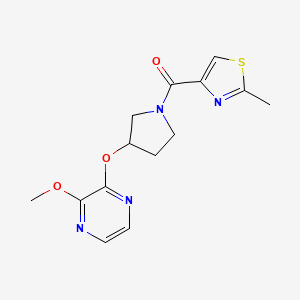
(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the pyrazinone family and has been found to exhibit a wide range of biological activities. In
Scientific Research Applications
Synthesis and Antimicrobial Activity
One application involves the synthesis of pyridine derivatives with potential antimicrobial activity. A study by Patel, Agravat, and Shaikh (2011) explored the synthesis of 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids and their amide derivatives, which were tested for in vitro antimicrobial activity against various bacterial and fungal strains, showing variable and modest activity. This research highlights the chemical's utility in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Anticancer Evaluation
Another study by Gouhar and Raafat (2015) focused on the synthesis of compounds for anticancer evaluation. The compound "(3-(Naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone" was prepared and reacted with different nucleophiles to produce various derivatives, some of which were evaluated as anticancer agents. This suggests the potential of related compounds, like "(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone," in cancer research (Gouhar & Raafat, 2015).
Insecticidal and Anti-Juvenile-Hormone Activity
Research by Cantín et al. (1999) on fungal metabolites revealed compounds with significant in vivo anti-juvenile-hormone and insecticidal activities. These findings underscore the potential application of related compounds in developing new insecticides or agents for controlling pest populations (Cantín et al., 1999).
Agrochemical and Medicinal Compound Synthesis
The synthesis of 5-methoxylated 3-pyrrolin-2-ones via the rearrangement of chlorinated pyrrolidin-2-ones, as studied by Ghelfi et al. (2003), demonstrates the use of such compounds in creating adducts for agrochemicals or medicinal compounds. This research highlights the versatility of these compounds in synthesizing products with potential applications in agriculture and medicine (Ghelfi et al., 2003).
Heterocyclic System Synthesis
Deady and Devine (2006) explored the synthesis of new heterocyclic systems, which showed typical pyrrole-type reactivity. Such research contributes to the broader field of heterocyclic chemistry, offering insights into the synthesis and reactivity of complex heterocyclic compounds that could have various applications, including drug development (Deady & Devine, 2006).
Mechanism of Action
Pyrrolidine Ring
The pyrrolidine ring is a common feature in many biologically active compounds. It’s a five-membered nitrogen heterocycle that is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
properties
IUPAC Name |
[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-9-17-11(8-22-9)14(19)18-6-3-10(7-18)21-13-12(20-2)15-4-5-16-13/h4-5,8,10H,3,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXYPGSZJLVBOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CCC(C2)OC3=NC=CN=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

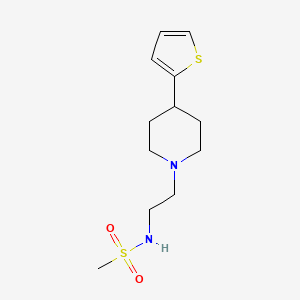
![N-(4-chloro-2-fluorophenyl)-2-(3-oxo-6-propan-2-ylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide](/img/structure/B2979942.png)
![N-[[5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2979943.png)
![4-fluoro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide](/img/structure/B2979944.png)

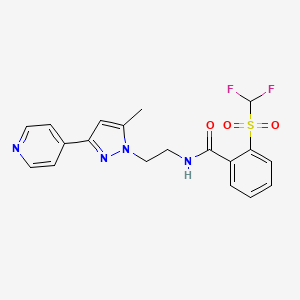
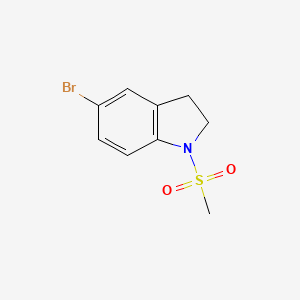
![3-({[(5-chloro-2-methylphenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2979949.png)


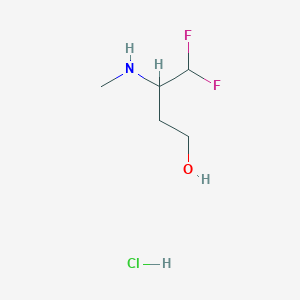
![1-{Imidazo[1,2-b]pyridazine-6-carbonyl}-4-(2-methoxyphenyl)piperazine hydrochloride](/img/structure/B2979958.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide](/img/structure/B2979961.png)
![5-((4-Benzhydrylpiperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2979962.png)